molecular formula C8H17N3O B13200733 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea

1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea

Cat. No.: B13200733
M. Wt: 171.24 g/mol
InChI Key: ZAUWFMKFJHPMOZ-UHFFFAOYSA-N
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Description

Isomeric Complexity

The compound exhibits stereochemical complexity due to the cyclopropane ring and chiral centers:

  • Cyclopropane ring strain : The 60° bond angles induce unique electronic and steric properties, distinguishing it from larger cycloalkanes.
  • Chirality : The carbon atom at position 1 of the cyclopropane ring (bonded to the aminomethyl group) is a potential chiral center. This carbon is connected to four distinct groups:
    • Cyclopropane ring (two adjacent carbons)
    • Aminomethyl (-CH₂NH₂)
    • Urea nitrogen
    • Hydrogen atom

Despite this, the compound’s synthetic route (as inferred from SMILES data) suggests an achiral or racemic mixture, as no stereodescriptors are specified in its structural representation.

Structural Elucidation via Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Cyclopropane protons : Resonate between 0.5–1.5 ppm due to ring strain and diamagnetic shielding.
    • Aminomethyl group : -CH₂NH₂ protons appear as a triplet near 2.8 ppm (coupling with adjacent NH₂).
    • Isopropyl group : Methine proton (CH) as a septet at ~3.9 ppm; methyl groups as doublets at 1.1 ppm.
    • Urea NH : Broad signals at 5.5–6.5 ppm (exchange broadening).
  • ¹³C NMR :

    • Carbonyl carbon (C=O) : ~155 ppm.
    • Cyclopropane carbons : 10–25 ppm.
    • Aminomethyl carbon : 40–45 ppm.

Infrared (IR) Spectroscopy

  • N-H stretches : 3250–3350 cm⁻¹ (urea and aminomethyl groups).
  • C=O stretch : 1640–1680 cm⁻¹ (urea carbonyl).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 171.24 (C₈H₁₇N₃O).
  • Key fragments :
    • Loss of isopropyl group (m/z 128).
    • Cleavage of cyclopropane ring (m/z 85).

Comparative Analysis with Related Cyclopropyl Urea Derivatives

Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
This compound C₈H₁₇N₃O Cyclopropyl, isopropyl 171.24 Chiral center, high solubility in polar solvents
1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride C₁₁H₁₆ClN₃O Phenyl, cyclopropyl 241.72 Aromatic ring enhances π-π stacking
N-Cyclopentyl-N'-(4-isopropylphenyl)urea C₁₅H₂₂N₂O Cyclopentyl, isopropylphenyl 246.35 Hydrophobic interactions dominate
1-(1-Cyclohexyl-3-pyrrolidinyl)-3-isopropylurea C₁₃H₂₃N₃O Cyclohexyl, pyrrolidinyl 253.38 Heterocyclic nitrogen enhances basicity

Key Trends

  • Ring size effects : Cyclopropane’s strain increases reactivity compared to larger rings (e.g., cyclopentyl or cyclohexyl).
  • Solubility : The aminomethyl group in this compound improves aqueous solubility relative to purely hydrophobic derivatives.
  • Stereoelectronic properties : Direct attachment of the cyclopropane to urea alters electron distribution, potentially enhancing hydrogen-bonding capacity.

Properties

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-3-propan-2-ylurea

InChI

InChI=1S/C8H17N3O/c1-6(2)10-7(12)11-8(5-9)3-4-8/h6H,3-5,9H2,1-2H3,(H2,10,11,12)

InChI Key

ZAUWFMKFJHPMOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1(CC1)CN

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of this compound typically involves two key components:

  • The aminomethylcyclopropane moiety, which acts as the amine component.
  • The isopropyl-substituted urea framework, introduced by reaction with an appropriate isocyanate or carbamoyl chloride derivative.

The preparation generally proceeds via the formation of the urea bond by coupling an amine with an isocyanate or carbamoyl chloride derivative under controlled conditions.

Preparation of the Aminomethylcyclopropyl Amine Intermediate

According to patent WO1999031075A1, cyclopropane derivatives substituted with aminomethyl groups can be synthesized via reductive amination or nucleophilic substitution on cyclopropyl precursors bearing suitable leaving groups. The aminomethyl group is introduced at the 1-position of the cyclopropane ring, providing the key amine functionality for subsequent urea formation.

Formation of the Urea Linkage

The urea functionality is introduced by reacting the aminomethylcyclopropyl amine with an isopropyl-substituted carbamoyl chloride or isocyanate. Literature on related urea syntheses (e.g., synthesis of 1,1-dimethyl-3-(2-phenylethyl)urea) demonstrates that amines react with carbamoyl chlorides in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane under reflux conditions to yield the desired urea derivatives in high purity and yield.

Alternatively, recent advances in urea synthesis involve oxidative coupling of amides and amines using hypervalent iodine reagents (PhI(OAc)2) with bases like potassium phosphate in solvents such as 1,2-dichloroethane at elevated temperatures (around 80 °C), providing unsymmetrical ureas with good yields and mild reaction conditions. This method could be adapted for the preparation of this compound by employing the aminomethylcyclopropyl amine and isopropylamide or related precursors.

Detailed Preparation Procedure (Hypothetical Optimized Protocol)

Step Reagents and Conditions Description
1 Synthesis of 1-(aminomethyl)cyclopropane Starting from cyclopropylmethyl halide, perform nucleophilic substitution with ammonia or amine source under reductive amination conditions to obtain aminomethylcyclopropyl amine.
2 Preparation of isopropyl carbamoyl chloride React isopropylamine with phosgene or triphosgene under controlled conditions to form isopropyl carbamoyl chloride.
3 Urea formation Add aminomethylcyclopropyl amine to a solution of isopropyl carbamoyl chloride in dichloromethane with triethylamine at 0 °C to room temperature, stirring for 1–2 hours.
4 Work-up and purification Quench reaction, extract organic layer, wash, dry, and purify the product by recrystallization or chromatography.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Yield Advantages Disadvantages
Carbamoyl chloride route Aminomethylcyclopropyl amine, isopropyl carbamoyl chloride, triethylamine DCM, 0 °C to RT, 1–2 h High (~80–95%) Straightforward, well-established Use of toxic phosgene derivatives
Oxidative coupling (PhI(OAc)2) Aminomethylcyclopropyl amine, isopropylamide, PhI(OAc)2, K3PO4 1,2-DCE, 80 °C, 18 h Moderate to good (~60–70%) Mild conditions, no phosgene Longer reaction time, requires purification
Reductive amination + urea formation Cyclopropyl aldehyde, ammonia, carbamoyl chloride Multi-step Variable Flexible synthesis Multi-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines .

Scientific Research Applications

1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea is a chemical compound with the molecular formula C₈H₁₇N₃O. It is primarily used for research purposes and has various applications in scientific studies. The compound is characterized by its unique cyclopropyl and urea functional groups, which contribute to its distinct chemical properties.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.
  • Biology: It is studied for its potential biological activities and interactions with biomolecules.
  • Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
  • Industry: It is utilized in the production of specialty chemicals and materials.

This compound undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Various nucleophiles such as halides, alcohols, and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.

Preparation Methods

The synthesis of this compound typically involves the reaction of cyclopropylamine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

  • Preparation of Cyclopropylamine: Cyclopropylamine is synthesized by the reaction of cyclopropyl bromide with ammonia.
  • Reaction with Isopropyl Isocyanate: Cyclopropylamine is then reacted with isopropyl isocyanate to form the desired urea derivative.

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related ureas:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea C8H16N3O 185.24 Cyclopropyl, aminomethyl, isopropyl High rigidity (cyclopropane), moderate polarity (NH2)
1-(2-Amino-2-cyclopropylethyl)-3-propylurea C9H19N3O 185.27 Cyclopropylethyl, propyl Extended alkyl chain reduces strain
1-(3-Isopropylphenyl)-3,3-dimethylurea C12H18N2O 206.28 Aromatic phenyl, dimethyl High lipophilicity (aromatic ring)
1-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea C13H19N3O5 297.31 Nitrophenyl, hydroxyethyl High polarity (nitro, hydroxyl groups)
1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-phenylpropyl)urea C20H28N2O2 328.40 Adamantane, phenyl Extreme rigidity (adamantane), low solubility

Key Observations:

  • Cyclopropane vs. Adamantane: The target compound’s cyclopropane ring provides moderate steric strain compared to the highly rigid adamantane in ’s compound. This balance may enhance metabolic stability while retaining conformational flexibility .
  • Aminomethyl vs. Nitrophenyl: The aminomethyl group in the target compound increases water solubility relative to the nitro-substituted derivative in , which is highly polar but prone to electronic effects .
  • Isopropyl vs. Aromatic Groups: The isopropyl substituent offers intermediate lipophilicity compared to the aromatic phenyl group in ’s compound, which is more hydrophobic .

Biological Activity

1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea is a chemical compound with the molecular formula C₈H₁₇N₃O. It features unique structural characteristics that make it a subject of interest in various biological studies. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula: C₈H₁₇N₃O
  • Molecular Weight: 171.24 g/mol
  • IUPAC Name: 1-[1-(aminomethyl)cyclopropyl]-3-propan-2-ylurea
  • Canonical SMILES: CC(C)NC(=O)NC1(CC1)CN

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to diverse effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It can bind to receptors, potentially altering signaling pathways associated with cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound shows promise in several areas:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacteria TypeMIC (µM)Reference
Staphylococcus aureus20-40
Escherichia coli40-70

These values indicate moderate effectiveness compared to established antibiotics.

Anti-inflammatory Properties

In vitro studies have shown that the compound may possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Research involving zebrafish models has indicated that derivatives of urea compounds similar to this compound can protect against aminoglycoside-induced hair cell death, suggesting potential applications in neuroprotection .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Properties:
    A study published in 2020 evaluated the antimicrobial efficacy of various urea derivatives, including this compound. The results demonstrated significant activity against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Neuroprotection Research:
    Another research effort focused on the neuroprotective properties of urea derivatives in zebrafish models. The study found that these compounds could mitigate damage from aminoglycoside antibiotics, suggesting possible therapeutic applications in hearing loss prevention .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other related compounds:

CompoundStructure FeaturesBiological Activity
1-(Aminomethyl)cyclopropanolLacks urea moietyLimited antibacterial activity
CyclopropylamineNo urea functionalityPrimarily used as an intermediate
IsopropylureaLacks cyclopropyl groupModerate activity against bacteria

This comparison illustrates the distinct advantages offered by the combination of cyclopropyl and urea functional groups in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea, and how can reaction efficiency be improved?

  • Methodology : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways, combined with iterative experimental validation. Use ICReDD’s approach of integrating computational reaction path searches with information science to narrow experimental conditions, reducing trial-and-error cycles . For cyclopropane-containing analogs, consider coupling agents like carbodiimides or phosphonium salts in anhydrous solvents (e.g., DCM) under nitrogen, as demonstrated in adamantyl-urea syntheses .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodology :

  • Structural Confirmation : Use high-resolution NMR (¹H/¹³C, 2D-COSY/HSQC) to resolve cyclopropane ring protons and urea carbonyl signals. Compare spectral data to structurally similar urea derivatives (e.g., 1-adamantyl-3-heteroaryl ureas) .
  • Purity Assessment : Employ HPLC-MS with a C18 column (ACN/water gradient) and ESI-HRMS for exact mass verification .

Q. How does the aminomethylcyclopropyl group influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–10) at 25°C–40°C. Monitor degradation via LC-MS and compare kinetic profiles to non-cyclopropyl analogs. Cyclopropane rings are strain-sensitive; assess hydrolytic cleavage of the urea moiety using Arrhenius modeling .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this urea derivative against specific enzyme targets (e.g., kinases, proteases)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the aminomethylcyclopropyl group and target active sites. Prioritize targets with hydrophobic pockets (e.g., ATP-binding domains) where cyclopropane’s rigidity may enhance binding .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate conformational stability of the urea-enzyme complex. Compare binding free energies (MM/PBSA) to experimental IC₅₀ data from analogous inhibitors .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodology :

  • Multi-parametric Analysis : Apply Hansen solubility parameters (HSPs) to model solvent interactions. Test co-solvents (e.g., PEG-400) or solid dispersion techniques to improve aqueous solubility .
  • In Vitro-In Vivo Correlation (IVIVC) : Use Caco-2 cell assays for permeability and compare to pharmacokinetic data in rodent models. Adjust formulations based on LogP and pKa predictions from ADMET software .

Q. What strategies mitigate synthetic byproducts during large-scale production for preclinical studies?

  • Methodology :

  • Process Optimization : Apply QbD principles with DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry). Use inline PAT tools (FTIR, Raman) for real-time monitoring .
  • Byproduct Isolation : Employ preparative HPLC or crystallization screening (e.g., Crystal16®) to isolate and characterize impurities. Reference adamantyl-urea synthesis workflows for impurity profiling .

Q. How does the compound’s stereoelectronic profile affect its reactivity in nucleophilic or electrophilic environments?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 to predict sites of electrophilic attack (e.g., urea nitrogen). Cyclopropane’s angle strain may increase susceptibility to ring-opening reactions .
  • Experimental Validation : Perform kinetic studies with model nucleophiles (e.g., thiols, amines) in polar aprotic solvents. Compare reactivity to non-strained analogs .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate experimental results with computational models (e.g., QSAR for bioactivity, COSMO-RS for solubility). Use Bayesian statistics to resolve outliers .
  • Reproducibility : Document synthetic protocols using CRF (Case Report Form) standards and share raw spectral data in public repositories (e.g., Zenodo) .

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